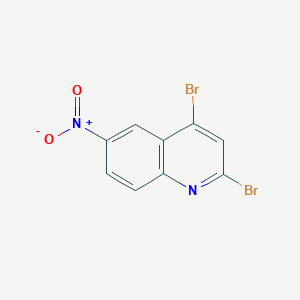
1,4-Disilabutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Disilabutane is an organosilicon compound consisting of two silicon atoms and four carbon atoms. It is a colorless liquid with the molecular formula C4H12Si2 and a molecular weight of 120.32 g/mol. The compound has a boiling point of approximately 120-125°C and a density of about 0.805 g/cm³ . This compound is used in various chemical laboratories and industries, primarily as a silylation reagent and an intermediate in organic synthesis .
Métodos De Preparación
1,4-Disilabutane can be synthesized through several methods:
Reaction of Silane with Alkyl Halide: One common method involves reacting silane with the corresponding alkyl halide.
Reaction of Silicon Hydrogen Chloride with Alkyl Lithium: Another method involves reacting silicon hydrogen chloride with alkyl lithium to generate the corresponding silane compound.
Análisis De Reacciones Químicas
1,4-Disilabutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-containing compounds.
Reduction: It can be reduced to form simpler silicon hydrides.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include lithium aluminium hydride in dibutyl ether at low temperatures and inert atmospheres . Major products formed from these reactions include silicon hydrides, hydrocarbons, and silicon-containing polymers .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,4-Disilabutane involves its decomposition and interaction with silicon surfaces. For example, the compound can undergo adsorption and decomposition on silicon surfaces, leading to the formation of hydrogen and ethylene as major reaction products . The decomposition process involves the breaking of Si-C bonds and the formation of Si-H and C-H bonds .
Comparación Con Compuestos Similares
1,4-Disilabutane can be compared with other similar organosilicon compounds, such as:
1,2-Ethanediylbissilane: This compound has a similar structure but with different silicon-carbon bonding patterns.
1,2-Bis(trichlorosilyl)ethane: This compound is used as a precursor in the synthesis of this compound and has different reactivity and applications.
This compound is unique due to its specific silicon-carbon bonding and its applications in the synthesis of silicon-based polymers and materials .
Propiedades
InChI |
InChI=1S/C2H4Si2/c3-1-2-4/h1-2H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPZNUJUYNIACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si])[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}acetic acid](/img/structure/B3137223.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-p-tolyl-ethanone](/img/structure/B3137231.png)

![2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3137249.png)


![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline](/img/structure/B3137273.png)




![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)
